5-tert-Butyl-1H-pyrazole-3-methanol
Description
5-tert-Butyl-1H-pyrazole-3-methanol is a pyrazole derivative featuring a tert-butyl substituent at the 5-position and a hydroxymethyl (-CH2OH) group at the 3-position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3-tert-butyl-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4,11H,5H2,1-3H3,(H,9,10) |
InChI Key |
OVMCPPKASCKUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The nitro group (in 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol) is electron-withdrawing, decreasing electron density on the pyrazole ring, whereas the hydroxymethyl group (in the target compound) is electron-donating, increasing ring basicity.
- Hydrogen Bonding : The -OH group in 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol forms strong O-H∙∙∙O/N hydrogen bonds, while the hydroxymethyl group in the target compound may exhibit more flexible H-bonding via -CH₂OH, influencing solubility and crystal packing.
Key Findings :
- Nitration Reactions : and highlight the use of nitration to introduce the nitro group, a process requiring careful control to avoid over-oxidation.
- Characterization : NMR and MS are standard for structural confirmation (), while crystallography (e.g., SHELX software ) resolves hydrogen-bonding networks in nitro/hydroxy analogs.
Physicochemical Properties
Substituents dictate solubility, stability, and aggregation:
Analysis :
- The hydroxymethyl group in the target compound may improve aqueous solubility compared to nitro-substituted analogs, though steric bulk from tert-butyl could counterbalance this.
- Nitro groups enhance thermal stability but reduce solubility due to strong intermolecular interactions ().
Hydrogen Bonding and Crystallographic Analysis
Hydrogen-bonding patterns, analyzed via graph set theory (), differ markedly:
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